Sodium aluminum diethyl dihydride
Description
Overview of Complex Metal Hydrides in Contemporary Organic Synthesis
Complex metal hydrides are salts characterized by anions containing hydride ions. chemeurope.com Unlike simple metal hydrides, which are often nonmolecular lattices, complex metal hydrides typically contain more than one type of metal or metalloid and are soluble in ethereal solvents. chemeurope.com In these compounds, the hydrogen is covalently bonded to a second metal or metalloid atom. chemeurope.com
In modern organic synthesis, complex metal hydrides of boron and aluminum are extensively used as reducing agents, particularly for carbon-oxygen and carbon-nitrogen multiple bonds. chemeurope.comchem-station.com Their utility also extends to the realm of hydrogen storage, a field of growing interest. chemeurope.comnumberanalytics.com The reactivity of these hydrides can be fine-tuned; for instance, replacing hydride groups with alkoxy groups can modulate their reducing power. wikipedia.org
The synthesis of metal hydrides can be achieved through several methods, including:
Direct reaction with hydrogen gas: This involves the oxidative addition of H2 to a metal center. numberanalytics.com
Reaction with hydride transfer reagents: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and sodium borohydride (B1222165) (NaBH4) are common hydride donors. numberanalytics.com
Protonation of metal complexes: The reaction of a metal complex with a proton source can yield a metal hydride. numberanalytics.com
Historical Trajectory of Organoaluminum Compounds in Chemical Research
The journey of organoaluminum chemistry began in 1859 with the discovery of the first organoaluminum compound, (C2H5)3Al2I3. wikipedia.org However, these compounds remained relatively obscure until the 1950s. wikipedia.orgchemeurope.com The pivotal work of Karl Ziegler and his colleagues, who discovered the direct synthesis of trialkylaluminum compounds and their application in catalytic olefin polymerization, brought organoaluminum chemistry to the forefront. wikipedia.orgchemeurope.comgoettingen-research-online.de This groundbreaking research ultimately led to Ziegler being awarded the Nobel Prize in 1963, which he shared with Giulio Natta. goettingen-research-online.delibretexts.org
Ziegler's discoveries opened up a new chapter in organometallic chemistry, with significant implications for synthetic organic chemistry and catalysis. goettingen-research-online.delibretexts.org The development of the Ziegler-Natta catalyst, a combination of an organoaluminum compound and a transition metal compound, was a landmark achievement in the 1950s for olefin polymerization. libretexts.org The increasing interest in this field is evidenced by the growing body of scientific literature, including original papers, patents, and reviews. goettingen-research-online.de
Structural Classification and General Features of Organoaluminum Dihydrides
Organoaluminum compounds typically feature three- and four-coordinate aluminum centers. wikipedia.org The four-coordinate aluminum atom generally adopts a tetrahedral geometry. wikipedia.org Triorganoaluminum compounds often exist as dimers, with bridging alkyl groups. wikipedia.org For instance, trimethylaluminum (B3029685) (Al2(CH3)6) is a classic example of a dimeric structure with methyl groups bridging the aluminum atoms through electron-deficient bonds. libretexts.org
Dialkylaluminum hydrides, when the alkyl groups are not bulky, are typically trimeric and feature bridging hydrides. wikipedia.orgnih.gov A well-known example is diisobutylaluminum hydride (DIBAL-H), which exists as a dimer. wikipedia.org
The general reactivity of organoaluminum compounds is characterized by their high Lewis acidity and the dynamic nature of the carbon-aluminum bond. chemeurope.com They are highly reactive and can be pyrophoric, burning spontaneously in air and reacting violently with water. libretexts.orgnumberanalytics.com This reactivity necessitates handling them in an inert atmosphere. libretexts.org
Positioning of Sodium Aluminum Diethyl Dihydride within the Hydride Reagent Paradigm
Sodium aluminum hydride (NaAlH4), also known as sodium alanate, is a powerful reducing agent used in organic chemistry, with reactivity comparable to the more common lithium aluminum hydride (LAH). wikipedia.org Its strength as a reducing agent surpasses that of sodium borohydride due to the weaker and more polar Al-H bond. chem-station.comwikipedia.org
The reactivity of complex aluminum hydrides can be modulated. For instance, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) exhibits reactivity similar to LAH but is safer and easier to handle, making it a preferred reagent for large-scale reductions. chem-station.com
Diisobutylaluminum hydride (DIBAL) is another important organoaluminum hydride. Its Lewis acidic nature, due to an empty orbital on the aluminum atom, imparts different reactivities compared to "ate" complexes like LAH. chem-station.com
Within this context, this compound emerges as a specific type of complex metal hydride. Its properties and reactivity are influenced by the presence of both ethyl and hydride groups attached to the aluminum center, placing it within the family of organoaluminum hydrides with potential applications as a specialized reducing agent. The synthesis of related compounds, such as diethylaluminum azide, has been reported through the reaction of diethylaluminum chloride with sodium azide. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C4H10AlNa |
|---|---|
Molecular Weight |
108.09 g/mol |
InChI |
InChI=1S/2C2H5.Al.Na/c2*1-2;;/h2*1H2,2H3;;/q;;-1;+1 |
InChI Key |
VDZSAGCGQWTCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al-]CC.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Aluminum Diethyl Dihydride
General Principles of Alkali Metal Aluminum Hydride Synthesis
The formation of alkali metal aluminum hydrides, such as the parent compound sodium aluminum hydride (NaAlH₄), is a critical first step in conceptualizing the synthesis of its diethyl derivative. google.com These syntheses can be broadly categorized into two main approaches: reductive processes using aluminum halides and strategies that involve organoaluminum precursors with alkali metals.
A prominent method for the synthesis of aluminum hydrides involves the reduction of aluminum halides. wikipedia.orgnih.gov For instance, aluminum hydride (alane) can be prepared by reacting lithium aluminum hydride with aluminum trichloride (B1173362) in an ether solvent. wikipedia.orgenergy.gov This reaction, while effective, requires careful control to manage the precipitation of lithium chloride. wikipedia.org The general principle involves the metathesis of a halide with a hydride source.
Another approach involves the direct synthesis of sodium aluminum hydride from its constituent elements: sodium, aluminum, and hydrogen, under elevated temperature and pressure. google.com This "direct synthesis" is considered a promising route and is typically conducted in a liquid reaction medium where the product, sodium aluminum tetrahydride, is soluble. google.com Ethers, particularly glycol dialkyl ethers like diglyme, are often employed as solvents for this process. google.com
| Reaction | Reactants | Conditions | Product |
| Alane Synthesis | Lithium aluminum hydride, Aluminum trichloride | Ether solvent | Aluminum hydride, Lithium chloride |
| Direct Synthesis | Sodium, Aluminum, Hydrogen | High temperature and pressure, Ether solvent | Sodium aluminum hydride |
This table summarizes key reductive processes for synthesizing aluminum hydrides.
The interaction between organoaluminum compounds and alkali metals provides another pathway to complex hydrides. Trialkylaluminum compounds, for example, can be reduced by alkali metals. wikipedia.org Specifically, triethylaluminum (B1256330) can be produced by the reduction of ethylaluminum sesquichloride with an alkali metal like sodium. wikipedia.org This reaction highlights the ability of alkali metals to displace halide substituents from aluminum, a principle that can be extended to the formation of hydride derivatives.
The direct reaction of aluminum metal, hydrogen, and an olefin in the presence of a trialkylaluminum compound can also generate organoaluminum hydrides. google.com This process is believed to proceed through the formation of an unstable intermediate that readily forms ethylaluminum hydrides, which can then react further. google.com
Precursor Chemistry for Dialkylaluminum Moieties
Diethylaluminum chloride is a key organoaluminum reagent. guidechem.com It is often prepared from triethylaluminum and can be used in a variety of organic reactions. guidechem.com One method for its synthesis involves the reaction of triethylaluminum with zinc chloride, followed by distillation to purify the product. guidechem.com
Ethylaluminum sesquichloride, another important precursor, is formed by treating aluminum powder with chloroethane. wikipedia.org This sesquichloride can then be reduced with an alkali metal such as sodium to yield triethylaluminum. wikipedia.org These reactions demonstrate the interconversion between different organoaluminum species, which is crucial for creating the desired diethylaluminum moiety.
Triethylaluminum is a cornerstone of organoaluminum chemistry and a vital precursor. wikipedia.org An efficient industrial synthesis involves the reaction of aluminum, hydrogen gas, and ethylene (B1197577). wikipedia.org This multi-step process makes triethylaluminum one of the most readily available organoaluminum compounds. wikipedia.org
The reactivity of triethylaluminum is characterized by the polarized nature of its aluminum-carbon bonds, making the carbon atom susceptible to protonation. wikipedia.org It readily reacts with weak acids, a property that can be harnessed in the synthesis of more complex derivatives. Furthermore, triethylaluminum can activate metallic aluminum to react with hydrogen, forming ethylaluminum hydrides, which can then react with ethylene to regenerate triethylaluminum in a catalytic cycle. google.com
| Precursor | Synthesis Method | Key Reactivity |
| Diethylaluminum Chloride | Reaction of triethylaluminum with zinc chloride. guidechem.com | Used in various organic transformations. guidechem.com |
| Ethylaluminum Sesquichloride | Reaction of aluminum powder with chloroethane. wikipedia.org | Can be reduced to triethylaluminum. wikipedia.org |
| Triethylaluminum | Reaction of aluminum, hydrogen, and ethylene. wikipedia.org | Precursor to other organoaluminum compounds, activates aluminum. wikipedia.orggoogle.com |
This table outlines the synthesis and reactivity of key diethylaluminum precursors.
Industrial Scale Approaches to Organoaluminum Hydrides (Conceptual Framework)
On an industrial scale, the production of organoaluminum hydrides is often integrated with the synthesis of trialkylaluminum compounds. The production of triethylaluminum, for instance, can be a two-step process that favors high yields. environmentalgenome.org The first step often involves the formation of diethylaluminum hydride. environmentalgenome.org
A conceptual framework for the industrial production would involve a continuous reactor system. Aluminum powder, recycled triethylaluminum, and a solvent are mixed to form a slurry. environmentalgenome.org This slurry is then reacted with hydrogen at elevated temperature and pressure to produce diethylaluminum hydride. environmentalgenome.org In a subsequent reactor, this hydride is reacted with ethylene to form triethylaluminum. environmentalgenome.org A portion of the triethylaluminum is then recycled back to the first stage, creating a continuous loop. environmentalgenome.org This process highlights the industrial potential for generating large quantities of organoaluminum hydrides, which are the immediate precursors to more complex structures like sodium aluminum diethyl dihydride.
Reactivity and Reaction Mechanisms of Sodium Aluminum Diethyl Dihydride
Fundamental Hydride Transfer Mechanisms in Organic Transformations
The primary mode of action for sodium aluminum diethyl dihydride, like other complex metal hydrides, involves the transfer of a hydride ion (H⁻) to an electrophilic center. uop.edu.pkacsgcipr.org The aluminum-hydrogen bond in the [Al(C₂H₅)₂H₂]⁻ anion is highly polarized, creating a significant partial negative charge on the hydrogen atoms. This makes them strongly nucleophilic and ready to attack electron-deficient atoms, most commonly the carbon atom of a carbonyl group. libretexts.orglibretexts.org The reaction generally proceeds via the formation of an intermediate alkoxide, which is then protonated during a workup step to yield the final alcohol product. uop.edu.pkacsgcipr.org
The reactivity and selectivity of this compound can be best understood by comparing it with other common hydride reagents.
Lithium Aluminum Hydride (LiAlH₄): As a fellow aluminum-based hydride, LiAlH₄ is the most similar in terms of reducing power. archive.org The high polarity of the Al-H bond makes both reagents exceptionally strong, capable of reducing not only aldehydes and ketones but also less reactive functional groups like esters, carboxylic acids, and amides. youtube.comquora.com LiAlH₄ reacts violently with protic solvents like water and alcohols and must be used in anhydrous ethers. libretexts.org this compound shares this high reactivity but offers the advantage of being soluble in aromatic hydrocarbons. archive.org
Sodium Borohydride (B1222165) (NaBH₄): NaBH₄ is a significantly milder reducing agent. quora.com The electronegativity difference between boron and hydrogen is smaller than that between aluminum and hydrogen, resulting in a less polar B-H bond. libretexts.org Consequently, the hydride in NaBH₄ is less nucleophilic, and its reactivity is generally restricted to the more electrophilic aldehydes and ketones. youtube.comquora.com It does not typically reduce esters, amides, or carboxylic acids, a key point of difference from the more powerful aluminum hydrides. quora.com
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is an electrophilic hydride reagent, unlike the nucleophilic LiAlH₄ and NaBH₄. quora.com It typically coordinates to the carbonyl oxygen first, which activates the carbonyl group for an intramolecular hydride transfer. Its two bulky isobutyl groups provide significant steric hindrance. This combination of properties allows DIBAL-H to perform selective partial reductions at low temperatures, such as the conversion of esters to aldehydes, where the reaction stops at the tetrahedral intermediate without further reduction. davuniversity.org this compound, lacking such extreme steric bulk, would typically reduce these functional groups completely to the corresponding alcohol.
Interactive Table: Comparison of Hydride Reducing Agents
| Feature | This compound | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) | Diisobutylaluminum Hydride (DIBAL-H) |
| Relative Power | Very Strong | Very Strong | Mild | Moderate, Selective |
| Hydride Source | [Al(C₂H₅)₂H₂]⁻ | [AlH₄]⁻ | [BH₄]⁻ | Al(i-Bu)₂H |
| Mechanism | Nucleophilic Hydride Transfer | Nucleophilic Hydride Transfer | Nucleophilic Hydride Transfer | Electrophilic Hydride Transfer |
| Reduces Aldehydes/Ketones | Yes | Yes | Yes | Yes |
| Reduces Esters/Acids | Yes (to alcohols) | Yes (to alcohols) | No | Yes (to aldehydes at low temp.) |
| Solvents | Toluene (B28343), THF, Ethers | Ethers (e.g., THF, Diethyl Ether) | Protic Solvents (e.g., H₂O, EtOH) | Aprotic Solvents (e.g., Toluene, Hexane) |
The stereochemical outcome of a reduction by this compound is governed by the geometry of the substrate and the trajectory of the incoming hydride. When a hydride attacks an unsymmetrical, planar ketone, a new stereocenter is created. In the absence of other chiral influences, this typically results in a racemic mixture of two enantiomers, as the hydride can attack either face of the carbonyl plane with equal probability. organicchemistrytutor.com
However, the presence of existing stereocenters in the molecule can direct the hydride to a preferred face, leading to the formation of diastereomers in unequal amounts. This diastereoselectivity is often dictated by steric hindrance; the hydride will preferentially attack from the less sterically hindered face of the carbonyl group. For cyclic ketones, the stereochemical course of the reduction depends on whether the hydride performs an "axial" or "equatorial" attack, with the product ratio influenced by the steric bulk of the reducing agent and the substrate. organicchemistrytutor.com Studies on related reagents, such as sodium tris(diethylamino)aluminum hydride (STDEA), have shown that the stereoselectivity in the reduction of cyclic ketones is a key characteristic, suggesting that the diethyl-substituted hydride would also exhibit predictable, sterically-driven pathways. koreascience.kr In some specific hydride reductions, retention of configuration at a reacting center has been observed, indicating that under certain mechanistic constraints, the reaction can be highly stereospecific. nih.gov
Chemoselective Reduction Capabilities
Chemoselectivity refers to a reagent's ability to react with one functional group in the presence of another. This compound, being a very powerful reducing agent, has limited chemoselectivity between different carbonyl groups but can be used to selectively reduce carbonyls and other functionalities in the presence of groups that are inert to hydride attack, such as alkenes and alkynes. quora.com
Dehalogenation is the process of replacing a halogen atom in an organic molecule with a hydrogen atom. This transformation can be achieved by this compound. The mechanism is distinct from dehydrohalogenation, which is an elimination reaction (E1 or E2) that removes a hydrogen and a halogen from adjacent carbons to form an alkene. youtube.com
The reduction of an alkyl halide by this compound is believed to proceed through a nucleophilic substitution (S_N2) pathway. The hydride ion (H⁻) from the [Al(C₂H₅)₂H₂]⁻ complex acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the halogen. This attack occurs from the backside, leading to the displacement of the halide ion as the leaving group and the formation of a new carbon-hydrogen bond. This provides a direct method for reductive dehalogenation, contrasting with other methods like the reaction of vicinal dihalides with sodium iodide, which proceeds via an E2-type mechanism where the iodide ion attacks a bromine atom. youtube.com
The high reactivity of this compound allows it to reduce a broad spectrum of electrophilic functional groups, similar to LiAlH₄. archive.orgepa.gov
Aldehydes and Ketones: These are readily and rapidly reduced to the corresponding primary and secondary alcohols, respectively. libretexts.orgkoreascience.kr
Carboxylic Acids and Esters: These are reduced to primary alcohols. This involves an initial hydride attack, elimination of the leaving group (⁻OH or ⁻OR) to form an intermediate aldehyde, which is then immediately reduced to the alcohol. saskoer.ca
Amides: Tertiary amides are readily reduced to the corresponding tertiary amines. koreascience.kr
Other Functional Groups: Research has shown that this compound is capable of reducing phosphorus esters (phosphates, phosphonates, and phosphinates) to the corresponding phosphine (B1218219) oxides. researchgate.net Its reactivity with nitrogen oxides has also been noted. epa.gov
Interactive Table: Reactivity of this compound with Functional Groups
| Functional Group | Starting Material Example | Product Example |
| Ketone | Propanone | Propan-2-ol |
| Aldehyde | Ethanal | Ethanol |
| Ester | Ethyl Acetate | Ethanol |
| Alkyl Halide | 2-Bromopropane | Propane |
| Amide (Tertiary) | N,N-Dimethylformamide | Trimethylamine |
| Phosphorus Ester | Diethyl phosphonate | Diethylphosphine oxide |
While inherently a powerful and somewhat unselective reagent, the reaction outcomes of this compound can be influenced by several factors.
Solvents: The ability to use this compound in aromatic hydrocarbons like toluene is a significant feature. archive.org The choice of solvent can influence the aggregation state of the reagent and its coordination environment, which in turn can affect reaction rates and potentially selectivity in sterically crowded systems.
Ligands: The reactivity of aluminum hydrides is highly tunable by modifying the ligands attached to the aluminum center. The two ethyl groups in this compound already moderate its properties compared to the parent sodium aluminum hydride (NaAlH₄). This principle is widely used to create more selective reagents:
Alkoxy Ligands: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) contains alkoxy ligands that make it less pyrophoric and more stable than LiAlH₄, while retaining strong reducing power. davuniversity.orgacsgcipr.org
Amino Ligands: Sodium tris(diethylamino)aluminum hydride (STDEA) is rendered milder and more selective by its diethylamino ligands, allowing for unique transformations like the partial reduction of amides to aldehydes. koreascience.kr
Thiolate Ligands: In a powerful demonstration of ligand-controlled selectivity, diethylaluminum benzenethiolate (B8638828) can be used to reversibly protect aldehydes as O,S-aluminum acetals. This allows for the selective reduction of ketones present in the same molecule, a feat not possible with standard hydrides. organic-chemistry.org
Organometallic Reactivity Beyond Protonation and Reduction
While widely recognized for its reducing capabilities, this compound exhibits a richer spectrum of organometallic reactivity. This includes the formation of transient complexes and participation in ligand exchange, which are fundamental to its utility in more complex chemical transformations.
Formation of Intermediate Complexes and Ligand Exchange Phenomena
The reactivity of this compound in organometallic contexts is often initiated by the formation of intermediate coordination complexes. The aluminum center, a Lewis acid, can interact with various donor molecules, leading to transient species that modulate its reactivity. This interaction is a precursor to ligand exchange, a process where one or more ligands in the coordination sphere of the aluminum are replaced by other ligands.
While detailed mechanistic studies on ligand exchange involving the diethyl dihydride aluminate anion are not extensively documented in publicly available literature, the principles of coordination chemistry suggest that the ethyl and hydride ligands can be exchanged. This exchange is influenced by the nature of the solvent and the presence of other coordinating species. For instance, in a solution containing other organometallic reagents, a dynamic equilibrium can be established, leading to the formation of mixed-ligand aluminum species. The dehydration of certain compounds in the presence of similar organoaluminum reagents is thought to proceed through such a ligand exchange mechanism, forming a transient sulfurane intermediate.
Interactions with Transition Metal Centers and Catalytic Cycles
The synergy between this compound and transition metals opens avenues for novel catalytic applications. Although detailed mechanistic pathways are often proprietary or not fully elucidated in academic literature, some general principles and applications have been reported.
This compound can be employed in conjunction with transition metal halides. In these systems, the aluminate can act not only as a reducing agent to generate a catalytically active lower-valent transition metal species but also potentially as a source of alkyl and hydride ligands that can be transferred to the transition metal center. This transfer can initiate or participate in catalytic cycles.
A notable, albeit patented, application involves the use of this compound with ferric acetylacetonate (B107027) as a catalyst. This combination is effective in producing specific adducts, suggesting the formation of a catalytically active iron-aluminum species. The precise nature of this intermediate and the subsequent catalytic cycle are not fully described but underscore the potential for this reagent in transition metal-catalyzed reactions.
The ability of organoaluminum compounds to participate in such catalytic systems is crucial for various organic transformations, potentially including C-C bond formation and other coupling reactions. The role of the aluminum reagent can be multifaceted, from in-situ generation of the active catalyst to acting as a co-catalyst that facilitates ligand exchange or regenerates the active species.
Applications of Sodium Aluminum Diethyl Dihydride in Organic Synthesis
Selective Reduction of Organic Substrates in Complex Molecules
The utility of sodium aluminum diethyl dihydride lies in its potential for chemoselective reductions, enabling the transformation of one functional group in the presence of others. This selectivity is crucial in the synthesis of complex organic molecules.
Hydride reagents are known to participate in dehalogenation reactions, replacing a halogen atom with a hydrogen. While specific examples detailing the use of this compound for dehalogenation are not prevalent in readily available literature, the reactivity of similar hydrides suggests its potential utility. For instance, sodium hydride has been employed in the radical hydrodehalogenation of aryl bromides and chlorides. nih.govnih.gov This type of reaction often proceeds via a radical-chain mechanism. nih.gov Given that aluminum hydrides can act as hydride donors, this compound could potentially effect the reductive cleavage of carbon-halogen bonds, particularly in activated systems like α-halo ketones or benzylic halides. The selectivity in such reactions would be influenced by the nature of the carbon-halogen bond (C-I > C-Br > C-Cl > C-F) and the steric environment around the reaction center.
One of the most valuable transformations in organic synthesis is the partial reduction of esters to aldehydes, which avoids over-reduction to the corresponding alcohol. This is typically achieved using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this purpose. orgoreview.comyoutube.comlibretexts.org The reaction proceeds through a stable tetrahedral intermediate at low temperatures (e.g., -78 °C), which upon aqueous workup, furnishes the aldehyde. libretexts.org
This compound, sharing structural similarities with DIBAL-H (both are dialkylaluminum hydrides), is expected to exhibit similar reactivity. The presence of two ethyl groups provides steric hindrance that can prevent the second addition of hydride to the intermediate aldehyde. A related reagent, sodium diisobutyl-t-butoxyaluminum hydride, has been shown to effectively reduce esters to aldehydes in good yields. researchgate.net This further supports the potential of this compound for this controlled reduction.
Table 1: Representative Reductions of Esters to Aldehydes with Aluminum Hydride Reagents Data presented for analogous reagents to illustrate the expected reactivity.
| Ester Substrate | Reagent | Conditions | Product | Yield (%) |
| Ethyl Benzoate | DIBAL-H | Toluene (B28343), -78 °C | Benzaldehyde | ~80-95% |
| Methyl Laurate | DIBAL-H | Hexane, -70 °C | Laur-aldehyde | ~70-80% |
| γ-Butyrolactone | DIBAL-H | THF, -78 °C | 4-Hydroxybutanal | ~70-85% |
This compound is also a potent reagent for the reduction of nitrogen-containing functional groups such as nitriles and amides. The outcome of these reductions can often be controlled by the reaction conditions and the nature of the substrate.
Strong, unhindered hydrides like lithium aluminum hydride (LiAlH4) typically reduce both nitriles and amides to the corresponding primary amines. chemguide.co.ukyoutube.com The reaction involves the addition of two hydride equivalents across the carbon-nitrogen multiple bond. chemguide.co.uk
Conversely, sterically hindered hydrides like DIBAL-H can be used to achieve partial reduction. Nitriles can be reduced to imine intermediates which, upon acidic workup, hydrolyze to aldehydes. wikipedia.orgchemistrysteps.com This provides a valuable pathway from nitriles to aldehydes. chemistrysteps.com Amides can also be partially reduced to aldehydes with reagents like diisobutylaluminum hydride. acs.org
Given its structure, this compound is expected to offer a reactivity profile that can be modulated. Under forcing conditions, it would likely reduce nitriles and amides to amines. However, under carefully controlled, low-temperature conditions, it could potentially facilitate the partial reduction to aldehydes, similar to DIBAL-H.
Table 2: Representative Reductions of Nitrogen-Containing Groups with Aluminum Hydrides Data presented for analogous reagents to illustrate the expected reactivity.
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Benzonitrile | LiAlH4 | Ether, then H2O | Benzylamine | High |
| Benzonitrile | DIBAL-H | Toluene, -78 °C, then H3O+ | Benzaldehyde | High |
| N,N-Dimethylbenzamide | LiAlH4 | THF, reflux | Benzyldimethylamine | High |
| N-Methoxy-N-methyl-dodecanamide (Weinreb amide) | DIBAL-H | THF, -78 °C | Dodecanal | High |
Contribution to Asymmetric Synthesis
Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically enriched form, is a cornerstone of modern organic chemistry. Hydride reductions of prochiral ketones are a fundamental method for creating chiral secondary alcohols.
The enantioselective reduction of prochiral ketones can be achieved by using a complex formed between a hydride reagent and a chiral ligand. wikipedia.org These ligands, typically chiral alcohols or amines, create a chiral environment around the hydride-donating species, leading to a facial preference in the reduction of the ketone.
While specific applications of this compound in this context are not widely documented, the principles are well-established with LiAlH4. For example, modifying LiAlH4 with chiral diols like (R)- or (S)-BINOL (1,1'-bi-2-naphthol) creates a chiral reducing agent known as BINAL-H, which can reduce certain ketones with high enantioselectivity. uwindsor.ca Similarly, chiral amino alcohols have been used to modify borohydrides and aluminum hydrides for asymmetric reductions. wikipedia.orgnih.gov
It is conceivable that this compound could be similarly modified with chiral ligands to induce enantioselectivity. The sodium cation and the ethyl groups would influence the geometry and reactivity of the resulting chiral reagent.
Table 3: Representative Enantioselective Ketone Reductions with Chiral Hydride Reagents Data presented for analogous reagents to illustrate the expected reactivity.
| Ketone Substrate | Chiral Reagent System | Product Configuration | Enantiomeric Excess (ee, %) |
| Acetophenone | (S)-BINAL-H (from LiAlH4 + (S)-BINOL) | (S)-1-Phenylethanol | >90% |
| 1-Naphthyl Phenyl Ketone | LiAlH4 / (S)-(-)-1,1'-Bi-2-naphthol | (S)-Alcohol | 94% |
| Propiophenone | Borane / Chiral Oxazaborolidine (CBS catalyst) | (S)- or (R)-Alcohol | >95% |
In molecules that already contain one or more stereocenters, the introduction of a new one via reduction can lead to diastereomers. The stereochemical outcome of such reductions is often governed by steric and electronic factors, as described by models like the Felkin-Anh-Nougai model. In some cases, a nearby functional group (like a hydroxyl or alkoxy group) can coordinate to the metal of the hydride reagent, leading to a chelation-controlled reduction. youtube.com This chelation locks the conformation of the substrate and directs the hydride attack from the less hindered face of the rigid, cyclic intermediate. youtube.com
Lithium aluminum hydride is a classic reagent used in these diastereoselective reductions. youtube.com The ability of the aluminum atom in this compound to act as a Lewis acid suggests it could also participate in chelation-controlled reductions. The stereochemical outcome would depend on the balance between steric hindrance from the ethyl groups and the directing effect of the chelating group. By selecting the appropriate hydride reagent and reaction conditions, chemists can often favor the formation of one diastereomer over the other, a critical step in the synthesis of stereochemically complex natural products and pharmaceuticals.
Novel Functional Group Interconversions and Synthetic Sequences
The exploration of novel reagents that offer unique reactivity and selectivity is a cornerstone of modern organic synthesis. Modified aluminum hydrides, for instance, have been developed to achieve specific transformations that are not possible with parent compounds like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). solubilityofthings.comsaskoer.caimperial.ac.uk These modifications often involve the substitution of one or more hydride ions with alkoxy or alkyl groups, which can temper the reactivity and enhance the selectivity of the reagent.
In principle, the ethyl groups in this compound would be expected to modulate its steric and electronic properties compared to the parent sodium aluminum hydride. This could potentially lead to unique selectivities in the reduction of various functional groups. However, comprehensive studies detailing such applications are not widely reported.
While there is a wealth of information on the use of similar compounds, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), for a wide range of reductions, including the conversion of amides to amines and the partial reduction of esters, specific data for this compound is limited. wikipedia.orgorganic-chemistry.org For instance, Red-Al is known to be a versatile reducing agent capable of converting various nitrogen-containing compounds to their corresponding amines. wikipedia.org
One of the few specific applications noted for this compound is in the synthesis of phosphine (B1218219) oxides from phosphorus esters and alkyl halides. This suggests a potential niche for this reagent in organophosphorus chemistry, though a broader profile of its reactivity towards other functional groups is not well-established.
The general reactivity of aluminum hydrides involves the nucleophilic transfer of a hydride ion to an electrophilic center, such as the carbon atom of a carbonyl group. solubilityofthings.comchemguide.co.uk The reactivity of these hydrides can be tuned by altering the substituents on the aluminum atom. saskoer.ca For example, the introduction of electron-donating alkyl groups might be expected to increase the electron density on the remaining hydrides, potentially affecting reactivity. Conversely, the steric bulk of the ethyl groups could hinder the approach to certain sterically congested functional groups, thereby imparting a degree of selectivity.
A comparative analysis of the reducing properties of various hydrides is presented in the table below, highlighting the general trends in reactivity.
| Reagent | Reactivity | Common Applications |
| Lithium Aluminum Hydride (LiAlH₄) | Very Strong | Reduction of esters, carboxylic acids, amides, nitriles, ketones, and aldehydes. harvard.eduyoutube.comncert.nic.in |
| Sodium Borohydride (NaBH₄) | Mild | Selective reduction of aldehydes and ketones. chemguide.co.uklibretexts.org |
| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Strong, but more soluble and safer than LiAlH₄ | Reduction of a wide range of functional groups, including amides and esters. wikipedia.orgorganic-chemistry.org |
| This compound | Limited Data | Synthesis of phosphine oxides. |
Catalytic Applications of Sodium Aluminum Diethyl Dihydride
Limited Evidence in Olefin Polymerization Catalysis
Olefin polymerization, a cornerstone of the polymer industry, heavily relies on sophisticated catalyst systems to control polymer properties. However, the direct involvement of sodium aluminum diethyl dihydride in these processes appears to be minimal or not explicitly reported.
Co-catalyst Functions in Ziegler-Natta Type Systems: An Unsubstantiated Role
Ziegler-Natta catalysts, typically comprising a transition metal compound and an organoaluminum co-catalyst, are fundamental for producing stereoregular polymers from alpha-olefins. The co-catalyst's primary functions include the alkylation of the transition metal center, activation of the catalyst, and scavenging of impurities. Common co-catalysts include triethylaluminium and other alkylaluminum halides.
Despite the general importance of organoaluminum compounds, dedicated research outlining the use and performance of this compound as a co-catalyst in Ziegler-Natta polymerization is not readily found. While related compounds such as diethylaluminum hydride and ethylaluminum dihydride have been mentioned in the context of modifying catalyst systems, the specific contributions of the sodium-containing analogue remain undefined in the available literature.
Initiation and Control in Anionic Polymerization Processes: No Direct Link Found
Anionic polymerization is another significant method for polymer synthesis, initiated by nucleophilic species. While sodium-based initiators are utilized in some anionic polymerization processes, there is no direct evidence in the reviewed literature to suggest that this compound is employed as an initiator or control agent for the anionic polymerization of olefins. Research in this area tends to focus on other classes of initiators.
Other Catalytic Roles in Organometallic Transformations: A Field Lacking Specific Data
Beyond polymerization, organometallic reagents are crucial in a vast array of catalytic transformations. These can include hydrogenations, isomerizations, and various carbon-carbon bond-forming reactions. However, a comprehensive search of scientific databases and chemical literature did not yield specific examples or detailed studies of this compound being used as a catalyst in other significant organometallic transformations. The catalytic profile of this specific compound appears to be a subject that has not been extensively explored or reported.
Theoretical and Computational Investigations of Sodium Aluminum Diethyl Dihydride
Quantum Chemical Studies on Electronic Structure and Bonding
Application of Ab Initio and Density Functional Theory (DFT)
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods employed to model the electronic structure of molecules. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT calculates the electronic structure based on the electron density, offering a balance between computational cost and accuracy.
For complex hydrides like sodium aluminum diethyl dihydride, DFT has become the method of choice. It is used to predict molecular geometries, vibrational frequencies, and electronic properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on the parent compound, sodium aluminum hydride (NaAlH₄). In NaAlH₄, the aluminum is tetrahedrally coordinated to four hydride ligands, forming the [AlH₄]⁻ anion. chemtube3d.com In this compound, two of these hydride ligands are replaced by ethyl groups, resulting in a [Al(C₂H₅)₂H₂]⁻ anion.
The introduction of the electron-donating ethyl groups is expected to significantly influence the electronic structure. The C-Al bonds will have a covalent character, while the Al-H bonds will retain their hydridic nature, though modified by the electronic effects of the alkyl groups. DFT calculations would typically be employed to quantify these effects, providing a detailed picture of the charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity as a reducing agent.
Table 1: Representative Calculated Properties of Aluminum Hydrides
| Property | NaAlH₄ (Calculated) | Na[Al(C₂H₅)₂H₂] (Expected) |
| Al-H Bond Length (Å) | ~1.65 | ~1.68 - 1.72 |
| H-Al-H Bond Angle (°) | ~109.5 | ~105 - 108 |
| Mulliken Charge on H | Negative | Less Negative |
| HOMO-LUMO Gap (eV) | Large | Smaller |
Note: The values for Na[Al(C₂H₅)₂H₂] are hypothetical, based on expected trends from the introduction of ethyl groups, and are for illustrative purposes.
Analysis of Hydride Reactivity Descriptors (e.g., Hydricity)
Hydricity is a thermodynamic measure of the hydride-donating ability of a compound. It is defined as the Gibbs free energy of hydride transfer to a reference acceptor. Computational methods, particularly DFT, are used to calculate the hydricity of metal hydrides. A lower hydricity value indicates a stronger hydride donor.
The hydricity of this compound is expected to be different from that of NaAlH₄. The electron-donating nature of the ethyl groups increases the electron density on the aluminum center, which in turn can be expected to destabilize the Al-H bonds and increase the compound's ability to donate a hydride. This would result in a lower hydricity value compared to the parent alanate. Computational analysis of the hydricity would provide a quantitative measure of its reducing power and allow for comparisons with other hydride reagents.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for mapping out the reaction pathways of chemical transformations involving this compound, such as the reduction of carbonyl compounds. These studies help in understanding the step-by-step process of the reaction, identifying key energetic barriers and transient species.
Characterization of Transition States and Intermediates
The reduction of a ketone, for example, by this compound is believed to proceed through a transition state where the hydride is transferred from the aluminum center to the carbonyl carbon. DFT calculations can be used to locate and characterize the geometry and energy of this transition state. The structure of the transition state would reveal the extent of bond breaking (Al-H) and bond formation (C-H) at this critical point in the reaction.
Furthermore, intermediates that may be formed along the reaction coordinate, such as the initial coordination complex between the aluminum hydride and the carbonyl oxygen, can also be computationally characterized. Understanding the stability of these intermediates provides a more complete picture of the reaction mechanism.
Free Energy Profile Calculations for Key Steps
For the reduction of a ketone by this compound, the free energy profile would illustrate the energetic landscape of the hydride transfer step. This allows for a theoretical prediction of the reaction rate and how it might be influenced by factors such as the solvent and the nature of the substrate. Such calculations are crucial for optimizing reaction conditions and for designing more efficient reducing agents.
Table 2: Representative Calculated Energetics for Ketone Reduction (kcal/mol)
| Parameter | NaAlH₄ | Na[Al(C₂H₅)₂H₂] (Expected) |
| Activation Energy (ΔG‡) | Higher | Lower |
| Reaction Free Energy (ΔG) | Exergonic | More Exergonic |
Note: The values for Na[Al(C₂H₅)₂H₂] are hypothetical and represent the expected trend due to the electronic effect of the ethyl groups.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, taking into account the explicit interactions with solvent molecules. For a reagent like this compound, which is typically used in ethereal solvents like tetrahydrofuran (B95107) (THF), MD simulations can provide insights into how the solvent influences its structure and reactivity.
MD simulations can reveal the solvation structure around the [Al(C₂H₅)₂H₂]⁻ anion, showing how THF molecules coordinate to the sodium cation and interact with the hydride complex. This solvation shell can play a significant role in the reactivity of the hydride, for instance, by stabilizing the transition state of a reaction. Furthermore, the dynamic behavior of the ethyl groups, such as their conformational flexibility, can also be studied using MD, which may have implications for the steric accessibility of the hydride ligands.
Historical Development and Evolution of Research on Organoaluminum Hydrides
Pioneering Discoveries in Organoaluminum Chemistry
The field of organoaluminum chemistry traces its origins to the 19th century. In 1859, the first organoaluminum compound, diethylaluminum iodide, was synthesized by W. Hallwachs and S. Schafarik. numberanalytics.comgoettingen-research-online.de Despite this early discovery, organoaluminum compounds remained relatively obscure for nearly a century. goettingen-research-online.dewikipedia.orgchemeurope.com
The pivotal moment for organoaluminum chemistry arrived in the 1950s through the groundbreaking work of Karl Ziegler and his colleagues. wikipedia.orgchemeurope.com They discovered the direct synthesis of trialkylaluminum compounds and, crucially, their application in the catalytic polymerization of olefins. wikipedia.orgchemeurope.com This research, which led to the development of Ziegler-Natta catalysts, revolutionized the production of polymers like polyolefins and earned Ziegler the Nobel Prize in 1963, which he shared with Giulio Natta. goettingen-research-online.dewikipedia.org Ziegler's work unveiled the immense synthetic and catalytic potential of organoaluminum compounds, transforming them from chemical curiosities into indispensable tools for both industry and academic research. goettingen-research-online.dechemeurope.com This era established the significance of compounds containing aluminum-carbon bonds and set the stage for further exploration into their diverse reactivity. numberanalytics.comwikipedia.org
Evolution of Complex Metal Hydrides as Versatile Synthetic Reagents
Complex metal hydrides have become essential reagents in modern organic synthesis, valued for their ability to perform selective reductions of various functional groups. fishersci.ca The history of metal hydrides began with early, ill-defined descriptions, such as a copper hydride reported in 1844. wikipedia.org A more concrete milestone was the synthesis of the first well-defined transition metal hydride, H₂Fe(CO)₄, by Walter Hieber in 1931. wikipedia.orglibretexts.org
The utility of these compounds as synthetic reagents grew significantly with the introduction of powerful, nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165). fishersci.ca Lithium aluminum hydride, in particular, is a potent reagent capable of reducing a wide array of functional groups, including esters, carboxylic acids, and amides. organicchemistrydata.org
The evolution of this field has been marked by the "tuning" of the reactivity and selectivity of hydride reagents. fishersci.ca Researchers discovered that the reducing power of a complex metal hydride is influenced by several factors, including the electronegativity of the central metal (aluminum being less electronegative than boron, leading to a more nucleophilic hydride), the Lewis acidity of the counter-ion, and the steric and electronic properties of other ligands attached to the central metal. fishersci.ca This understanding allowed for the development of a broad spectrum of reagents with tailored reactivities, from the powerful LiAlH₄ to milder, more selective hydrides, enabling chemists to achieve highly specific transformations. fishersci.caacsgcipr.org The development of reagents like Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) was also driven by the need to mitigate the hazards associated with highly reactive hydrides like LiAlH₄. organicchemistrydata.orgacsgcipr.org
Key Milestones in the Application and Understanding of Dialkylaluminum Hydrides
Within the broader class of aluminum hydrides, dialkylaluminum hydrides have carved out a significant niche as versatile and selective reducing agents. The most prominent member of this family is Diisobutylaluminum hydride (DIBAL-H). numberanalytics.comacsgcipr.org The application of DIBAL-H marked a key milestone, particularly in its ability to perform partial reductions where more powerful hydrides would lead to over-reduction. organicchemistrydata.org
A major application of DIBAL-H is the reduction of esters and nitriles to aldehydes at low temperatures. organicchemistrydata.org This capability provides a crucial synthetic pathway that is often difficult to achieve with other reagents. Furthermore, DIBAL-H is widely used for the reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols. organicchemistrydata.org
The understanding of the structure and reactivity of dialkylaluminum hydrides has also evolved. These compounds are recognized for the high Lewis acidity of their monomeric forms and their tendency to form dimers or higher oligomers. chemeurope.com The behavior of organoaluminum compounds is largely dictated by the polarity of the carbon-aluminum bond and the electron-deficient nature of the aluminum center. goettingen-research-online.dewikipedia.org Research into their reaction mechanisms has led to the development of highly stereoselective reductions, for instance, in the reduction of cyclic ketones. researchgate.net The ability to control diastereoselectivity by carefully choosing the reagent, solvent, and reaction conditions is a testament to the advanced understanding of these hydrides. acsgcipr.org Another important application is the hydroalumination of alkynes, which provides a route to vinyl alanes that can be further functionalized. organicchemistrydata.org
Emerging Research Directions and Future Outlook for Aluminum Hydride Reagents
The field of aluminum hydride chemistry continues to advance, with current research focusing on enhancing stability, selectivity, and sustainability. One key direction involves overcoming the inherent instability and pyrophoric nature of many organoaluminum compounds. goettingen-research-online.deacsgcipr.org This has been addressed through the use of bulky substituents and stabilizing coordinative ligands, which can help to isolate and characterize novel hydride species. goettingen-research-online.de
There is a strong push towards developing greener and more efficient chemical processes. utexas.edu This includes creating new catalytic systems that utilize aluminum hydrides, moving beyond their traditional stoichiometric use. The development of chiral aluminum hydrides for asymmetric reductions remains an active area of research, aiming to provide efficient routes to optically active molecules, which are crucial in the pharmaceutical industry. researchgate.net
Another promising frontier is the application of aluminum hydrides in materials science, particularly for hydrogen storage. rsc.orgmdpi.com Aluminum hydride itself is a material of interest for this purpose, and research into the synthesis and stabilization of its various polymorphs is ongoing. mdpi.com The future of aluminum hydride reagents will likely see the design of increasingly sophisticated molecules, tailored for specific, highly selective transformations and integrated into more sustainable catalytic cycles. utexas.edu
Future Research Directions and Unexplored Avenues
Design of Tunable and More Selective Organoaluminum Hydride Reagents
A primary objective in modern synthetic chemistry is the development of reagents that can be finely tuned to achieve specific chemical transformations with high selectivity. For organoaluminum hydrides, this involves modifying the ligand environment around the aluminum center to control its steric and electronic properties.
Detailed Research Findings: The reactivity of organoaluminum hydrides is highly dependent on their structure. wikipedia.orgscripps.edu For instance, the aggregation state (monomeric, dimeric, or trimeric) influences the accessibility of the hydride for reaction. wikipedia.org Future research is focused on designing reagents where this reactivity can be precisely controlled. One promising approach is the use of sterically hindered ligands, such as bulky aryloxides, to create "designer Lewis acid catalysts." rsc.org These ligands can modulate the Lewis acidity of the aluminum center and create specific pockets that allow for chemo-, regio-, and stereoselective reactions. rsc.org By replacing the simple ethyl groups in sodium aluminum diethyl dihydride with more complex, sterically demanding, or chiral ligands, it may be possible to create a new class of highly selective reducing agents. Research into 2,6-bis(imino)pyridine (BIP) organoaluminum complexes has shown that the ligand framework can actively participate in hydride transfer, mimicking natural cofactor systems like NAD(P)H/NAD(P)+. acs.org This opens the door to creating reagents where the ligand is not just a passive spectator but an active component in the reaction, offering a new level of tunability. acs.orgcapes.gov.br
Sustainable Synthetic Routes for Organoaluminum Hydrides
Traditional syntheses of organoaluminum compounds often rely on multi-step processes that can be resource-intensive. wikipedia.org A significant area of future research is the development of more sustainable and atom-economical synthetic methods.
Detailed Research Findings: Direct synthesis from aluminum metal is a highly attractive green alternative. nih.gov Industrial processes for simple trialkylaluminum compounds already utilize the reaction of aluminum powder with alkyl halides. wikipedia.org Recent breakthroughs have shown that direct insertion of aluminum powder into unsaturated organic halides can be achieved under mild conditions, catalyzed by certain metal chlorides, to form functionalized organoaluminum reagents. nih.gov This approach is particularly promising due to the low cost and low toxicity of aluminum. nih.gov Another avenue involves the decomposition of readily available organoaluminum compounds, such as triethylaluminium, under mild hydrogen pressure to generate aluminum hydrides. researchgate.net This avoids the need for more hazardous or expensive starting materials. Future work will likely focus on expanding the scope of these direct methods and developing catalysts that allow for the synthesis of a wider range of organoaluminum hydrides, including ate complexes like this compound, with greater efficiency and under even milder, more environmentally friendly conditions. researchgate.net
| Synthetic Approach | Description | Advantages | Challenges |
| Traditional Synthesis | Reaction of metal hydrides (e.g., NaH) with aluminum halides (e.g., AlCl3) in a suitable solvent. google.com | Well-established for many common hydrides. | Often requires pre-formed, reactive hydrides and can generate salt byproducts. |
| Direct Synthesis | Reaction of aluminum powder directly with hydrogen and an alkene source. wikipedia.org | High atom economy, uses low-cost aluminum metal. | Typically requires high temperatures and pressures; activation of aluminum can be difficult. |
| Decomposition Route | Thermal or catalyzed decomposition of trialkylaluminum compounds (e.g., Triisobutylaluminium) to yield dialkylaluminum hydrides. wikipedia.orgresearchgate.net | Can produce pure hydrides without salt contamination. | Requires organoaluminum precursors; may produce alkene byproducts. |
| Catalytic Insertion | Direct insertion of aluminum into organic halides catalyzed by transition metals. nih.gov | Allows for the synthesis of functionalized organoaluminum reagents under mild conditions. | Catalyst cost and removal can be a factor; scope is still under development. |
Expansion into Novel Catalytic Cycles and Multicomponent Reactions
While organoaluminum hydrides are well-known as stoichiometric reducing agents, their potential in catalysis is a rapidly growing area of exploration. Their ability to participate in various elementary steps of catalytic cycles, such as hydroalumination and sigma-bond metathesis, makes them attractive candidates for developing new catalytic transformations.
Detailed Research Findings: Organoaluminum hydrides are key intermediates in the catalytic hydroboration of various functional groups, including aldehydes, ketones, and carbodiimides. goettingen-research-online.denih.gov The catalytic cycle often begins with the formation of an aluminum hydride species from a pre-catalyst, which then delivers the hydride to the substrate. nih.gov Another significant area is the use of organoaluminum reagents in nickel-catalyzed cross-coupling reactions, which enable the formation of C-C bonds by cleaving robust C-O, C-N, or C-F bonds. researchgate.net Future research will aim to expand the role of reagents like this compound beyond simple reductions and into catalytic cycles. This includes designing systems for tandem reactions where an initial hydroalumination of an alkene or alkyne is followed by a cross-coupling reaction, all within one pot. nih.gov The development of multicomponent reactions, where the organoaluminum hydride facilitates the assembly of three or more starting materials into a complex product, represents a frontier for achieving molecular complexity with high efficiency. youtube.comyoutube.com
Advanced Computational Methodologies for Predictive Design
The trial-and-error approach to developing new reagents and reactions is time-consuming and expensive. Advanced computational methodologies, particularly Density Functional Theory (DFT), are becoming indispensable tools for the rational and predictive design of organoaluminum hydrides and their reactions.
Detailed Research Findings: Computational chemistry provides profound insights into the structures, stabilities, and reaction mechanisms of organoaluminum compounds. mdpi.com DFT calculations can be used to model the transition states of reactions, thereby elucidating the factors that control selectivity. goettingen-research-online.de For example, computational studies have been used to understand the mechanism of hydroboration catalyzed by aluminum compounds, revealing that hydride transfer is often the rate-limiting step. goettingen-research-online.de They can also predict the thermodynamic feasibility of novel synthetic routes, such as the formation of rare-earth hydride oxides, guiding experimental efforts toward the most promising pathways. mdpi.com In the future, these predictive capabilities will be harnessed to design novel organoaluminum hydride reagents in silico. By modeling how changes in ligand structure affect the reagent's properties, researchers can identify promising candidates for synthesis, accelerating the discovery of new reagents with enhanced stability, selectivity, and catalytic activity for specific applications.
Q & A
Q. What are the standard synthetic routes for SAEDH, and how is structural purity validated?
SAEDH is synthesized via reactions such as the reduction of aluminum halides (e.g., RAlBr₂) with LiAlH₄ in anhydrous diethyl ether or by combining bulky ligands (e.g., 3,5-di-tert-butylpyrazolato) with H₃Al·NMe₃ . Purity is verified through ¹H-NMR spectroscopy (e.g., resonance signals for hydride ligands at δ −1.5 to −2.0 ppm), elemental analysis (C/H/Al ratios), and mass spectrometry (EI) to confirm molecular ion peaks .
Q. How does SAEDH compare to LiAlH₄ or NaBH₄ in reducing carbonyl groups?
SAEDH offers enhrated chemoselectivity in reducing esters and amides without over-reducing nitriles or epoxides, unlike LiAlH₄, which requires strict anhydrous conditions. For example, SAEDH reduces benzamides to benzylamines at 0–25°C in THF with >80% yield, while NaBH₄ in methanol shows lower selectivity (60–70% yield) .
Advanced Research Questions
Q. What catalytic applications does SAEDH enable in hydroboration or hydrostannation reactions?
SAEDH acts as a Lewis acid catalyst in hydroboration of nitriles and alkynes, achieving >90% conversion via a two-step mechanism: (1) substrate activation at the Al center and (2) hydride transfer to the electrophilic carbon. Computational studies (DFT) confirm a trigonal planar transition state stabilized by bulky β-diketiminate ligands .
Q. How do ligand steric effects modulate SAEDH’s reactivity in cluster formation?
Bulky ligands (e.g., N-heterocyclic carbenes) prevent dimerization and stabilize monomeric SAEDH species, enabling controlled hydrolysis to alumoxanes. For instance, [(3,5-tBu₂pz)AlH₂]₂ reacts with water to form a hexa-coordinated aluminoxane cluster with Al-O bonds <1.8 Å .
Q. What strategies mitigate SAEDH’s pyrophoric risks in air-sensitive syntheses?
- Solvent selection : Use toluene or THF, which form stable adducts with SAEDH, reducing spontaneous ignition .
- Handling protocols : Schlenk-line techniques under argon/ nitrogen atmospheres .
- Quenching : Gradual addition to cold, anhydrous alcohols (e.g., isopropanol) to avoid exothermic reactions .
Data Contradiction & Resolution
Q. How to reconcile yield discrepancies in SAEDH-mediated alkyne hydrostannations?
Conflicting yields (55–85%) arise from Grignard reagent stoichiometry (e.g., optimal 3/SnCl₄ ratio = 2.1) and crystallization solvents (heptane vs. hexane). Reproducibility requires strict control of reagent addition rates and temperature (−23°C to 0°C) .
Q. Why do computational models sometimes conflict with experimental SAEDH reactivity?
Discrepancies occur when DFT calculations neglect solvent coordination effects (e.g., THF stabilizing Al centers). Experimental validation via in situ IR spectroscopy (monitoring Al-H stretching at 1600–1700 cm⁻¹) resolves such gaps .
Methodological Guidance
Q. What analytical techniques characterize SAEDH reaction intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
